1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4O/c1-8(16)14-2-4-15(5-3-14)10-12-6-9(11)7-13-10/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFHGTYBMXDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone involves several steps. One common method starts with the reaction of 2-chloro-5-fluoro-4-(methylsulfanyl)pyrimidine with N-carbethoxypiperazine, yielding an intermediate product. This intermediate undergoes hydrolysis and decarboxylation to form 5-fluoro-2-(1-piperazinyl)pyrimidine. The final step involves the reaction of this compound with an alpha-chloroketal to produce the desired ethanone derivative .
Chemical Reactions Analysis
1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Potential
Research indicates that 1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone exhibits promising anticancer activity. It has been investigated for its ability to inhibit specific protein kinases involved in cancer cell proliferation. The compound's fluorine substitution enhances its binding affinity to target proteins, which is critical for developing effective inhibitors in cancer therapy .
Drug Development
This compound is being explored as a lead compound for developing new anticancer drugs. Its structural features allow for modifications that can enhance efficacy and reduce side effects. Researchers are focusing on synthesizing analogs with improved pharmacological profiles to increase therapeutic potential .
Biochemical Probes
The compound is also being studied as a biochemical probe to understand the interactions between small molecules and biological macromolecules. This application is crucial for elucidating the mechanisms of action of various drugs and identifying new therapeutic targets .
Case Study 1: Inhibition of Tumor Growth
In a recent study, researchers evaluated the efficacy of this compound in inhibiting tumor growth in preclinical models. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent .
Case Study 2: Synergistic Effects with Other Drugs
Another study investigated the synergistic effects of this compound when used in combination with other chemotherapeutic agents. The findings suggested that co-administration led to enhanced cytotoxicity against resistant cancer cell lines, indicating a promising strategy for overcoming drug resistance in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Table 1: Fluoropyrimidine vs. Pyridine Derivatives
Piperazinyl Ethanones with Aryl Sulfonyl Groups
Sulfonyl substituents improve solubility and modulate receptor selectivity:
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone () exhibits antiproliferative activity, with the methoxy group enhancing lipophilicity. The tetrazole-thioether linkage may contribute to DNA intercalation or topoisomerase inhibition .
- 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone () acts as a 5-HT6 receptor antagonist. The indole-sulfonyl group likely improves blood-brain barrier penetration compared to the target compound’s acetyl group .
Table 2: Impact of Sulfonyl vs. Acetyl Substituents
Piperazine Derivatives with Halogenated Aromatic Groups
Halogenation influences both potency and pharmacokinetics:
- 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone () has a bromophenyl group, which increases molecular weight and may enhance dopamine receptor affinity. However, bromine’s size could reduce metabolic clearance compared to fluorine .
- Pyridine derivatives (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO, ) inhibit CYP51 in Trypanosoma cruzi.
QSAR and Computational Insights
highlights QSAR models for biphenyl-arylpiperazine ethanones, where QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with antidopaminergic activity. The target compound’s fluoropyrimidine group may improve QPlogBB over non-fluorinated analogs, enhancing CNS penetration.
Biological Activity
1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine ring substituted with a fluorinated pyrimidine moiety, contributing to its biological profile.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 250.27 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CN(CCN1)C(=O)C2=CN=C(N=C2F)C=C1 |
| Appearance | White crystalline solid |
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoropyrimidine derivatives with piperazine, followed by acetylation to form the ethanone structure. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions for yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives with piperazine rings can inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. The results indicated that compounds containing the 5-fluoropyrimidine moiety demonstrated IC50 values in the low micromolar range, suggesting potent antitumor effects compared to standard chemotherapeutics .
Antiviral Activity
In addition to antitumor properties, some derivatives have shown antiviral activity against RNA viruses. The presence of the fluorinated pyrimidine enhances binding affinity to viral proteins, inhibiting replication.
Case Study:
In vitro assays demonstrated that certain piperazine derivatives could reduce viral load in infected cell cultures significantly. The effective concentration (EC50) for these compounds was reported to be lower than that of existing antiviral agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-fluoropyrimidin-2-amine with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high yields. Optimization may require adjusting stoichiometry, solvent polarity, or catalytic agents (e.g., Pd catalysts for cross-coupling) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Store in a cool, dry place away from oxidizers. Emergency protocols include rinsing exposed areas with water for 15 minutes and seeking medical attention. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm for purity assessment. Structural confirmation requires - and -NMR (DMSO-d₆, 400 MHz) to verify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) or X-ray crystallography (for crystalline derivatives) provides definitive molecular identification .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition studies (fluorescence-based kinase assays). For receptor binding, radioligand displacement assays (e.g., -labeled competitors) with HEK293 cells expressing target receptors. Normalize data against positive controls (e.g., known inhibitors) and validate with triplicate runs .
Advanced Research Questions
Q. How does the 5-fluoropyrimidin-2-yl moiety influence receptor binding affinity and selectivity?
- Methodological Answer : The fluorine atom enhances electronegativity, improving hydrogen bonding with residues like Ser or Tyr in kinase active sites. Comparative studies with non-fluorinated analogs (e.g., pyrimidine vs. fluoropyrimidine) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (, ). Molecular docking (AutoDock Vina) predicts interactions with homology models .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 4 weeks. Analyze degradation via LC-MS to identify byproducts (e.g., hydrolysis of the piperazine ring). For thermal stability, use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Apply QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Toxicity prediction tools (ProTox-II) assess hepatotoxicity or mutagenicity. Molecular dynamics simulations (GROMACS) model membrane permeability and plasma protein binding over 100-ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Standardize assay conditions (cell lines, incubation times) and validate with reference compounds. Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm target modulation. Meta-analyses of published data (e.g., ChEMBL) identify confounding variables like assay sensitivity or compound impurities .
Q. What advanced techniques characterize degradation products during long-term storage?
- Methodological Answer : Utilize LC-QTOF-MS for high-resolution identification of degradation byproducts. NMR spectroscopy (e.g., -NMR) tracks fluorine retention. For oxidative products, electron paramagnetic resonance (EPR) detects free radical intermediates. Store samples under inert atmospheres (argon) to mitigate oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
